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molecular formula C9H13BrN2S B8517607 1-(2-Bromothiazol-4-ylmethyl)-piperidine

1-(2-Bromothiazol-4-ylmethyl)-piperidine

Cat. No. B8517607
M. Wt: 261.18 g/mol
InChI Key: HNDCHNMGSGVAOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09216980B2

Procedure details

The title compound was prepared from (2-bromothiazol-4-yl)-methanol, following the procedure outlined above for 1-(4-bromo-2,6-difluoro-benzyl)-piperidine, to afford the title compound as a yellow oil. 1H NMR (CDCl3, 300 MHz): 7.09 (s, 1H), 3.61 (d, J=0.9 Hz, 2H), 3.19 (t, J=5.4 Hz, 1H), 2.45 (t, J=5.1 Hz, 4H), 1.69-1.62 (m, 4H), 1.48-1.41 (m, 2H). LCMS (Method B): RT=0.8 min, M+H+=261/263.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(4-bromo-2,6-difluoro-benzyl)-piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7]O)[N:6]=1.BrC1C=C(F)C(C[N:15]2[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]2)=C(F)C=1>>[Br:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7][N:15]2[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]2)[N:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1SC=C(N1)CO
Step Two
Name
1-(4-bromo-2,6-difluoro-benzyl)-piperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(CN2CCCCC2)C(=C1)F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1SC=C(N1)CN1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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